3-(1,3-dioxaindan-5-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

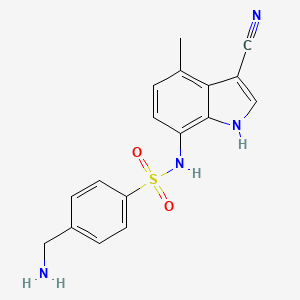

3-(1,3-dioxaindan-5-yl)propan-1-amine is a chemical compound with the CAS Number: 78498-59-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(1,3-benzodioxol-5-yl)-1-propanamine . It is typically stored at room temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-(1,3-dioxaindan-5-yl)propan-1-amine is 1S/C10H13NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6H,1-2,5,7,11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-(1,3-dioxaindan-5-yl)propan-1-amine is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications

Biopolymer Modification and Drug Delivery Systems

- Chitosan Modification for Biomedical Applications : The functionalization of biopolymers like chitosan with amine groups, analogous to the primary amine functionality in "3-(1,3-dioxaindan-5-yl)propan-1-amine," enhances solubility and adhesive properties. This modification is crucial for developing wet-resistant biomedical adhesives and drug delivery systems, indicating the potential of similar modifications for enhancing polymer properties for specific medical applications (Ryu, Hong, & Lee, 2015).

Advanced Oxidation Processes for Environmental Remediation

- Degradation of Nitrogen-containing Compounds : The structural similarity to nitrogen-containing compounds suggests the potential involvement of "3-(1,3-dioxaindan-5-yl)propan-1-amine" in studies related to the degradation of hazardous compounds using advanced oxidation processes. This is relevant for environmental remediation efforts aimed at mineralizing nitrogen-containing pollutants to improve water treatment technologies (Bhat & Gogate, 2021).

Catalysis and Organic Synthesis

- Amine-functionalized Metal–Organic Frameworks (MOFs) : Amine functionalities play a crucial role in enhancing the CO2 capture capabilities of MOFs. The incorporation of amine groups into the framework can significantly improve the sorption capacity and selectivity for CO2, pointing towards the utility of compounds with amine functionalities in designing materials for gas capture and separation technologies (Lin, Kong, & Chen, 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,3-dioxaindan-5-yl)propan-1-amine involves the reaction of 1,3-dioxaindane with propan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "1,3-dioxaindane", "propan-1-amine" ], "Reaction": [ "Step 1: Dissolve 1,3-dioxaindane in a suitable solvent such as dichloromethane.", "Step 2: Add propan-1-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, 3-(1,3-dioxaindan-5-yl)propan-1-amine." ] } | |

CAS RN |

78498-59-6 |

Product Name |

3-(1,3-dioxaindan-5-yl)propan-1-amine |

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)